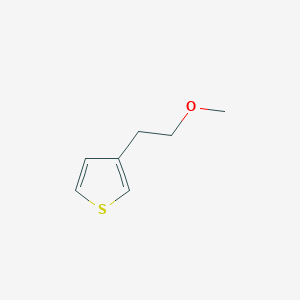

3-(2-Methoxyethyl)thiophene

描述

Structure

3D Structure

属性

分子式 |

C7H10OS |

|---|---|

分子量 |

142.22 g/mol |

IUPAC 名称 |

3-(2-methoxyethyl)thiophene |

InChI |

InChI=1S/C7H10OS/c1-8-4-2-7-3-5-9-6-7/h3,5-6H,2,4H2,1H3 |

InChI 键 |

JLDQCXLYQKOVLK-UHFFFAOYSA-N |

规范 SMILES |

COCCC1=CSC=C1 |

产品来源 |

United States |

Synthetic Methodologies for 3 2 Methoxyethyl Thiophene and Its Analogues

Monomer Synthesis Strategies for 3-(2-Methoxyethyl)thiophene and Related Structures

The synthesis of this compound and related thiophene (B33073) derivatives can be approached through various strategic routes. These include the functionalization of a pre-existing thiophene ring or the construction of the heterocyclic system from acyclic precursors. Direct alkylation of thiophene represents one possible, straightforward method for its synthesis. smolecule.com

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the thiophene ring.

The Kumada-Tamao-Corriu coupling is a seminal cross-coupling reaction that forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. chem-station.comwikipedia.org This reaction was one of the first catalytic cross-coupling methods to be developed. wikipedia.org The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to the low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. chem-station.comwikipedia.org

While effective, the high reactivity of Grignard reagents can limit the reaction's functional group tolerance, as they are sensitive to acidic protons and reactive towards carbonyls. chem-station.comwikipedia.org However, the development of Knochel-type functionalized Grignard reagents has expanded the scope of this reaction. researchgate.net Modern iterations of this method utilize advanced catalyst systems, such as (IPr)Ni(allyl)Cl (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidene), which effectively catalyzes the cross-coupling of heteroaromatic chlorides, including thiophene derivatives, with aryl Grignard reagents under relatively mild conditions. acs.org The reaction is versatile, applicable to a range of aryl and vinyl halides and Grignard reagents, and is typically conducted in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

Table 1: Overview of Kumada-Tamao-Corriu Coupling Conditions

| Catalyst Type | Reactants | Key Features |

|---|---|---|

| Nickel(II) or Palladium(II) complexes | Thienyl Grignard Reagent + Organic Halide | One of the first C-C cross-coupling methods; simple procedure. chem-station.comwikipedia.org |

| (IPr)Ni(allyl)Cl | Heteroaromatic Chloride + Aryl Grignard Reagent | Allows coupling of CAr–O bonds; effective for heteroaromatics. acs.org |

| Pd-PEPPSI-IPentCl | Aryl Bromide + Functionalized Grignard Reagent | Chemoselective, rapid reactions at low temperatures (0 °C). researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for C-C bond formation. d-nb.inforesearchgate.net It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. d-nb.infomdpi.com Key advantages include mild reaction conditions, high functional group tolerance, and the use of environmentally benign and stable organoboron reagents. d-nb.infomdpi.com

This methodology has been extensively applied to the synthesis of functionalized thiophenes. For instance, it provides an efficient route for installing thiophene rings into π-conjugated systems. rsc.org Research has demonstrated the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes through the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. d-nb.info Advances in this field have led to the development of highly efficient, ligand-free palladium-catalyzed Suzuki couplings and micellar catalysis systems that allow the reaction to proceed in water at room temperature, enhancing its environmental compatibility. mdpi.comrsc.org

Table 2: Suzuki Cross-Coupling of 2-bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids Data sourced from a study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 76 |

| 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)thiophene | 65 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 70 |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 55 |

Etherification and Transetherification Reactions for Thiophene Ethers

The synthesis of thiophene ethers, such as this compound, can be achieved through several etherification strategies. A significant recent development is the direct C-H etherification of heteroarenes. nih.gov This method avoids the pre-functionalization of the thiophene ring and operates through a tandem halogenation/nucleophilic aromatic substitution (SNAr) sequence. thieme-connect.com In this process, an inexpensive and simple halothiophene, such as 2,5-dibromothiophene, acts as a halogen-transfer reagent under base-catalyzed conditions (e.g., potassium tert-butoxide). nih.govacs.org The base deprotonates the most acidic C-H bond on the heteroarene, which is then halogenated. The resulting heteroaryl halide intermediate undergoes a subsequent SNAr reaction with an alcohol to form the desired ether product. thieme-connect.com

Other established methods for preparing thiophene ethers include the Mitsunobu reaction, which has been found to be a facile route for the preparation of ethers at the C2 position of the thiophene ring. researchgate.net Additionally, alkoxyhydrosilanes have been shown to mediate the cross-etherification between alcohols, including 1-(1-Thiophene)ethanol, and other aliphatic alcohols. rsc.org Transetherification, the exchange of an alkoxy group, provides another route to interconvert thiophene ethers, for example, by reacting a thiophene ether with a different alcohol. scilit.comgoogle.com

Other Heterocycle Formation and Functionalization Routes

Beyond modifying an existing thiophene ring, numerous methods focus on the de novo construction of the thiophene nucleus, allowing for the incorporation of desired substitution patterns from the outset.

Classic methods for constructing the thiophene ring remain highly relevant. The Gewald aminothiophene synthesis is a common route to 2-aminothiophenes, proceeding via a base-catalyzed condensation of a ketone (with an α-methylene group) and an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.com The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com

More contemporary approaches often involve the cyclization of functionalized alkyne substrates. mdpi.com These reactions can be promoted by bases or catalyzed by various metals (e.g., Pd, Cu). mdpi.com The general mechanism involves the activation of the alkyne's triple bond by the catalyst, followed by an intramolecular nucleophilic attack from a suitably positioned sulfur atom. mdpi.com Depending on the substrate geometry, this can proceed via different pathways, such as 5-endo-dig or 5-exo-dig cyclizations, to afford the thiophene ring in a highly regioselective manner. mdpi.comresearchgate.net These methods are often atom-economical and can be performed under mild conditions. mdpi.com

Table 3: Selected Cyclization Routes to Thiophene Derivatives

| Method Name | Starting Materials | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Gewald Synthesis | Ketone, Activated Nitrile, Sulfur | Base (e.g., piperidine) | Forms 2-aminothiophenes. derpharmachemica.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Phosphorus Pentasulfide, Lawesson's Reagent | Classic, versatile route to substituted thiophenes. derpharmachemica.com |

| Alkyne Heterocyclization | S-containing alkyne substrates | Metal catalysts (Pd, Cu) or bases | Regiospecific, atom-economical, often mild conditions. mdpi.com |

Directed Functionalization of Thiophene Rings

The functionalization of pre-existing thiophene rings is a key strategy for synthesizing 3-substituted thiophenes. Classical approaches often involve condensation reactions or the subsequent modification of the thiophene ring. mdpi.com The introduction of substituents at the 3-position of the thiophene ring can be achieved through various organic reactions, tailoring the properties of the resulting monomer. researchgate.net For instance, the Gewald reaction provides a versatile method for the synthesis of 2-amino-3-functionally substituted thiophenes, which can serve as precursors for further modifications. sciforum.net

One common approach involves the use of 3-bromothiophene (B43185) as a starting material. This allows for cross-coupling reactions, such as the Kumada coupling, to introduce a variety of side chains. mdpi.comcmu.edu For example, reacting 3-bromothiophene with an appropriate Grignard reagent in the presence of a nickel catalyst can yield 3-alkylthiophenes. mdpi.com A more direct and atom-economical synthesis of thiophene derivatives can be achieved through the cyclization of functionalized alkynes containing sulfur. mdpi.com These methods offer regiospecific control over the substitution pattern. mdpi.com

In a concise, two-step synthesis, 3-alkylthieno[3,2-b]thiophenes have been prepared in good yields starting from 3-bromothiophene. This method involves the preparation of a mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, followed by a ring formation reaction. rsc.org This approach provides an efficient route to important building blocks for organic electronics. rsc.org

Precursor Synthesis and Derivatization for Monomer Generation

The synthesis of monomers like this compound often begins with the preparation of a suitable precursor that can be chemically altered. A common precursor is 2-(3-thienyl)ethanol, which can be obtained by the reduction of 3-thiopheneacetic acid. mdpi.com This alcohol can then be reacted with a suitable reagent to introduce the methoxyethyl group. For example, a tosylate of (S)-(−)-2-methyl-l-butanol has been reacted with 2-(3-thienyl)ethanol to yield the desired monomer. mdpi.com

Another strategy involves the derivatization of thiophene with a side chain containing a reactive group. For instance, a thiophene derivative with a pendant alcohol can be synthesized and subsequently etherified to introduce the methoxyethyl group. The functionalization of the thiophene ring can also be achieved through electrophilic aromatic substitution on the non-conductive form of a pre-formed polymer, followed by further chemical modifications. mdpi.com

Polymerization Techniques for Poly[this compound] and Related Polythiophenes

The conversion of this compound monomers into their polymeric form, poly[this compound], is typically achieved through polymerization techniques that allow for the formation of a conjugated polymer backbone.

Electrochemical Polymerization Mechanisms and Control

Electrochemical polymerization is a powerful technique for synthesizing conducting polymers directly onto an electrode surface. niscpr.res.inresearchgate.net This method offers control over the film thickness and morphology. researchgate.net The polymerization of thiophene and its derivatives generally occurs at potentials between 1.6 and 1.8 V. winona.edu

The mechanism of electrochemical polymerization of thiophenes is widely accepted to proceed via an electrophilic aromatic substitution reaction involving radical cation intermediates. niscpr.res.in The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species then attacks a neutral monomer, leading to the formation of a dimeric radical cation. Subsequent oxidation and coupling steps result in the growth of the polymer chain. dtic.mil The α-positions (2- and 5-positions) of the thiophene ring are the most reactive sites in this polymerization process. dtic.mil

The rate of electrochemical polymerization is significantly influenced by the applied oxidation potential. dtic.mil Generally, a higher applied potential leads to a faster polymerization rate. dtic.mil The oxidation potential of the monomer itself is a critical factor; monomers with lower oxidation potentials are more easily polymerized. nih.gov For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, can lower the oxidation potential of the monomer. pkusz.edu.cn

Additives can also play a crucial role in the polymerization kinetics. The introduction of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2''-terthiophene to the polymerization system of thiophene or 3-alkylthiophenes has been shown to significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil The rate of polymerization was found to be first order in the monomer concentration in the absence of these additives and 0.5 order in the bithiophene and terthiophene concentration when present. dtic.mil

| Parameter | Effect on Polymerization |

| Higher Oxidation Potential | Increases polymerization rate dtic.mil |

| Electron-Donating Substituents | Lowers monomer oxidation potential, facilitating polymerization pkusz.edu.cn |

| Additives (e.g., Bithiophene) | Increases polymerization rate and lowers required potential dtic.mil |

Regioregularity, the specific arrangement of monomer units in the polymer chain, is a critical factor determining the properties of polythiophenes. Head-to-tail (HT) coupling is generally desired as it leads to a more planar backbone, enhanced π-conjugation, and improved electrical conductivity. nih.gov While chemical methods have been more successful in achieving high regioregularity, controlling regioregularity in electrochemical synthesis is more challenging. nih.gov

However, some control can be exerted. The choice of monomer and polymerization conditions can influence the resulting polymer structure. For instance, the use of specific monomers and carefully controlled electrochemical parameters can favor certain coupling pathways. The application of an external electric field during oxidative coupling polymerization has been shown to improve the regioregularity of poly(3-hexylthiophene), which can be attributed to the alignment of cationic radicals. rsc.org

Chemical Oxidative Polymerization Protocols

Chemical oxidative polymerization is a widely utilized method for synthesizing polythiophenes. This approach involves the use of an oxidizing agent to initiate the polymerization of thiophene monomers.

Ferric Chloride (FeCl3)-Initiated Polymerization: Mechanisms and Optimization

Ferric chloride (FeCl3) is a popular and commercially significant oxidizing agent for the polymerization of thiophenes, a process that can proceed at room temperature. wikipedia.org The mechanism involves the oxidation of the thiophene monomer by FeCl3, leading to the formation of radical cations. mdpi.com These radical cations then couple, propagating the polymer chain. mdpi.com For the polymerization to be effective, it has been shown that solid FeCl3 must be present in the reaction mixture. kpi.ua

The stoichiometry of the reaction is analogous to electropolymerization. wikipedia.org Optimization of the process has revealed that the slow addition of ferric chloride to the monomer solution can lead to a high head-to-tail (H-T) content of approximately 94% in the resulting polymer. wikipedia.org The use of surfactants during polymerization can also influence the final properties of the polymer. mdpi.com Furthermore, the choice of solvent can impact the reaction, with studies showing that polymerization in aromatic solvents like benzene (B151609) can lead to the incorporation of solvent molecules into the polymer chain. kochi-tech.ac.jpresearchgate.net

It is important to note that residual catalyst from FeCl3-initiated polymerization can act as a dopant, and in some cases, can lead to partial halogenation of the polymer. wikipedia.org

Investigation of Radical vs. Radical Cation Propagation Pathways

The precise mechanism of propagation in FeCl3-initiated polymerization has been a subject of investigation, with both radical and radical cation pathways being considered. kpi.uaresearchgate.net One proposition suggests that the polymerization proceeds through a radical mechanism, as this would result in fewer regio-irregularities in the polymer chain compared to a radical cation mechanism. kpi.ua The formation of a thiophene radical cation involves the removal of an electron from the thiophene ring, creating a radical that is delocalized over the carbon and sulfur atoms. researchgate.net This radical cation can then undergo a dimerization coupling reaction to propagate the polymer chain. researchgate.net The stability of the radical cation can be influenced by the extent of π-electron delocalization. researchgate.net

Influence of Reaction Conditions on Polymer Yield and Molecular Weight

The yield and molecular weight of the resulting poly(this compound) are significantly influenced by various reaction conditions. Key factors include the monomer-to-oxidant ratio, polymerization time, and reaction temperature.

For instance, in the polymerization of 3-hexylthiophene, increasing the reaction temperature from 6 °C to 23 °C in benzene led to a notable increase in monomer conversion from 45% to 88%, though it was accompanied by the formation of a significant amount of cross-linked gel. kochi-tech.ac.jp Similar trends in increased monomer conversion with higher temperatures were observed in other aromatic solvents like toluene (B28343) and xylene. kochi-tech.ac.jp However, at higher temperatures in these solvents, there was also a significant increase in the yield of lower molecular weight oligomers. kochi-tech.ac.jp

The order of addition of reagents can also play a crucial role. A "standard addition" method, where the monomer is added to the oxidant solution, has been shown to produce higher molecular weight ether-substituted polythiophenes compared to the "reverse addition" method for sterically unhindered monomers. nih.gov The oxidation potential of the monomer and the solution are critical factors to consider when optimizing reaction conditions for different monomers to achieve desired yields and molecular weights. nih.gov Solvent-free chemical oxidative polymerization has also been reported as a method to produce ultra-high molecular weight polymers from 3,4-propylenedioxythiophenes. rsc.org

Table 1: Effect of Reaction Temperature on the Polymerization of 3-Hexylthiophene with FeCl₃ in Benzene

| Reaction Temperature (°C) | Monomer Conversion (%) | Cross-linked Gel (%) |

| 6 | 45 | 0 |

| 23 | 88 | 33 |

This table is based on data for a similar alkylthiophene and illustrates the general impact of temperature. kochi-tech.ac.jp

Catalytic Polymerization Methods for Regioregular Structures

To achieve a high degree of control over the polymer's structure, particularly its regioregularity, catalytic polymerization methods are employed. These methods utilize transition metal catalysts, such as nickel and palladium, to facilitate the polymerization process, leading to polymers with well-defined properties. nih.govrsc.org

Nickel-Catalyzed Deprotonative Polycondensation

Nickel-catalyzed deprotonative polycondensation is a powerful technique for synthesizing regioregular polythiophenes. nih.gov This method involves the deprotonation of a C-H bond on the thiophene monomer, often using a bulky magnesium amide base like TMPMgCl·LiCl (chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride), also known as the Knochel-Hauser base. nih.govresearchgate.net The resulting thiophene magnesium species then undergoes polymerization in the presence of a nickel catalyst, such as Ni(PPh₃)Cl₂. nih.gov This process allows for the formation of head-to-tail coupled polythiophenes with high regioregularity. nih.govnih.gov The reaction can be carried out under mild conditions and offers high atomic efficiency. nih.gov

This method has been successfully used for the polymerization of various 3-substituted thiophenes, including those with functional side chains. researchgate.netresearchgate.net For example, 2-bromo-3-substituted thiophenes can be polymerized using this technique. nih.gov The deprotonation step is typically conducted at an elevated temperature, followed by the addition of the nickel catalyst to initiate polymerization. nih.gov

Palladium-Catalyzed Chain-Growth Polymerization for Molar Mass and Regioregularity Control

Palladium-catalyzed chain-growth polymerization offers excellent control over both the molar mass and regioregularity of the resulting polythiophenes. rsc.orgunito.it This method allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI). rsc.orgosti.gov

One notable approach is the Suzuki cross-coupling polymerization, which can be performed in a chain-growth manner using a palladium catalyst like PEPPSI-IPr. osti.gov This allows for the synthesis of regioregular polymers with tunable molecular weights and well-defined end groups. osti.gov The mechanism involves the successive cross-coupling of monomer units, with the polymerization proceeding until it is terminated. osti.gov

Another technique is a palladium-catalyzed method that allows for the simultaneous control of molar mass and regioregularity by enabling the formation of various couplings (head-to-tail, tail-to-tail, and head-to-head) to a similar extent. rsc.org This provides a way to intentionally introduce a predictable amount of regio-irregularities into the polymer chain. rsc.org Interestingly, research has shown that under certain "kinetic" conditions, a small degree of regio-irregularity can actually enhance properties like crystallinity and π-stacking. rsc.org

Palladium-catalyzed oxidative dehydrogenative polycondensation is another emerging method that enables direct C-H/C-H coupling, bypassing the need for pre-functionalized monomers. rsc.org This approach has been shown to produce high molecular weight polymers with good regioregularity, particularly when the monomer contains a directing group like an ester. rsc.org

Table 2: Comparison of Polymerization Methods for Regioregular Polythiophenes

| Polymerization Method | Catalyst/Initiator | Key Advantages | Typical Regioregularity |

| FeCl₃-Initiated Oxidative Polymerization | Ferric Chloride (FeCl₃) | Simple, cost-effective, room temperature reaction. wikipedia.orgchalmers.se | Can reach ~94% H-T with slow addition. wikipedia.org |

| Nickel-Catalyzed Deprotonative Polycondensation | NiCl₂(PPh₃)₂ / TMPMgCl·LiCl | High regioregularity, mild conditions, good for functionalized monomers. nih.gov | High head-to-tail. nih.govnih.gov |

| Palladium-Catalyzed Chain-Growth Polymerization | Pd(RuPhos) / PEPPSI-IPr | Excellent control over molar mass, PDI, and regioregularity. rsc.orgosti.gov | Tunable, can be highly regioregular. rsc.orgosti.gov |

Stille Polymerization for Donor-Acceptor Copolymers

Stille polymerization, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, is a powerful and versatile method for the synthesis of conjugated polymers. wiley-vch.de This methodology is particularly prevalent in the creation of donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-deficient (acceptor) units are alternately arranged along the polymer backbone. rsc.org This molecular design is fundamental for tuning the optoelectronic properties of materials used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The synthesis typically involves the polycondensation of a distannylated monomer with a dihalogenated comonomer. wiley-vch.de In the context of thiophene-based polymers, a 2,5-bis(trimethylstannyl)thiophene (B1590012) derivative can serve as the donor unit, which is then copolymerized with a dihalogenated electron-accepting monomer. mdpi.comnih.gov The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or bis(dibenzylideneacetone)palladium(0) [Pd2(dba)3] with a phosphine (B1218219) ligand, in an inert solvent like toluene or a toluene/DMF mixture. rsc.org

The strategic selection of donor and acceptor monomers allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing charge transport properties and device performance. rsc.org For instance, copolymers have been synthesized using benzo[1,2-b:4,5-b′]dithiophene (BDT), a fused-thiophene donor, and fluorinated benzothiadiazole acceptors via Stille coupling to achieve high power conversion efficiencies (PCE) in solar cells. researchgate.net While the extended conjugation of fused systems enhances molecular planarity, it can reduce polymer solubility, a challenge that is often mitigated by introducing bulky or long alkyl side chains onto the monomer units. rsc.org

Table 1: Examples of Stille Polymerization for Thiophene-Based Donor-Acceptor Copolymers

| Donor Monomer | Acceptor Monomer | Catalyst/Ligand | Solvent | Polymer Properties | Reference |

|---|---|---|---|---|---|

| 2-(2-ethylhexyl)-3-hexyl thienyl substituted Benzo[1,2-b:4,5-b′]dithiophene (BDT) derivative | 5,6-difluorobenzo[c] rsc.orgresearchgate.netresearchgate.netthiadiazole | Not specified | Not specified | High molecular weight achieved through optimization; PCE of 3.4% in solar cells. | researchgate.net |

| Fused Thieno[3,4-b]-thiophene derivative | Various acceptors | Not specified | Not specified | High Mn up to 46.3 kDa; yields up to 94.4%; PCE of 7.6% with PC71BM. | rsc.org |

| Thieno[3,2-b] researchgate.netbenzothiophene isoindigo derivative | Thiophene | Pd2(dba)3 / P(o-tolyl)3 | Not specified | Molecular weights up to 151 kDa with PDI of 2.7. | rsc.org |

| 6,8-Dibromo-3,3-bis-decyl-3,4-dihydro-2H-thieno[3,4-b] researchgate.netrsc.org dioxepine (M1) / 2,5-Bis(trimethylstannanyl)thiophene (M3) | 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole (M2) | Pd-catalyzed | Not specified | Solution-processable; used for electrochromic applications. | mdpi.comnih.gov |

Direct C-H Arylation Polycondensation

Direct C-H arylation polycondensation (DArP) has emerged as a more atom-economic and environmentally benign protocol for synthesizing conjugated polymers compared to traditional cross-coupling methods like Stille or Suzuki polymerization. researchgate.net DArP avoids the pre-activation of monomers into organometallic reagents (e.g., organotins or organoborons), instead creating C-C bonds directly between a C-H bond of one monomer and a C-halogen bond of another. researchgate.netunipd.it This reduces the number of synthetic steps, minimizes toxic by-products, and simplifies purification procedures.

For polythiophene synthesis, DArP typically involves the reaction of a thiophene derivative possessing reactive C-H bonds at the α-positions (2- and 5-positions) with a dihalogenated comonomer. The reaction is generally catalyzed by a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a phosphine ligand (e.g., tricyclohexylphosphine, PCy3) and a base (e.g., potassium carbonate, K2CO3, or cesium carbonate, Cs2CO3). rsc.org Pivalic acid (PivOH) is often used as an additive to facilitate the C-H bond activation step. unipd.it

A significant challenge in DArP is controlling the reaction's selectivity to prevent unwanted side reactions, such as homocoupling or activating the wrong C-H bond. researchgate.net Research has shown that the choice of solvent is critical for achieving high molecular weight and well-defined polymers. For instance, in the DArP of substituted thiophenes, toluene was found to be a suitable solvent for electron-deficient thiophenes, whereas dimethylacetamide (DMAc) was more effective for electron-rich thiophenes. rsc.orgrsc.org The introduction of specific substituents, like chlorine atoms at the β-positions of a thieno[3,2-b]thiophene (B52689) monomer, can significantly enhance the reactivity of the desired α-C-H bonds and prevent unwanted C-H activation. researchgate.net

Table 2: Examples of Direct C-H Arylation Polycondensation of Thiophene Derivatives

| Thiophene Monomer (C-H) | Aryl Halide Monomer (C-Br) | Catalyst System | Solvent | Polymer/Properties | Reference |

|---|---|---|---|---|---|

| 3,6-Dichlorothieno[3,2-b]thiophene | Diketopyrrolopyrrole (DPP) or Isoindigo (IID) derivatives | Not specified | Not specified | Enhanced reactivity of α-C-H bonds; HOMO/LUMO of -5.35/-3.66 eV (DPP polymer). | researchgate.net |

| 3,4-Dioctyloxythiophene | 2,7-Dibromo-9,9-dioctylfluorene | Pd(OAc)2 / 1-Adamantanecarboxylic acid / K2CO3 | DMAc | Synthesis of poly[(3,4-dioctyloxythiophene-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)]. | rsc.org |

| Thiophene | 4-Bromobenzonitrile | Pd(OAc)2 / PCy3·HBF4 / K2CO3 / PivOH | DMAc | Yield up to 90% in a continuous flow reactor. | unipd.it |

| 3-(2,5-dioctylphenyl)thiophene | Not applicable (polymerized with itself via a bromo-derivative) | Various conditions tested | Not specified | Synthesized Poly(3-(2,5-dioctylphenyl)thiophene) (PDOPT) and analyzed defects and crystallinity. | researchgate.net |

Post-Polymerization Functionalization Strategies for Poly[this compound] Derivatives

Post-polymerization functionalization is a powerful strategy that involves chemically modifying a pre-synthesized polymer. This approach allows for the creation of a diverse library of functional materials from a single parent polymer, enabling the systematic tuning of physical and chemical properties without needing to synthesize each new polymer from its respective monomer. rsc.org For conjugated polymers like polythiophene derivatives, this method provides a route to tailor properties such as solubility, wettability, conductivity, and biocompatibility for specific applications. rsc.orgsemanticscholar.org

While direct examples for poly[this compound] are not extensively documented, strategies developed for analogous structures like poly(3,4-propylenedioxythiophene) (PProDOT) derivatives are highly relevant. rsc.org One prominent method is the use of "click" chemistry, which relies on reactions that are high-yielding, simple to perform, and generate minimal by-products. For example, a PProDOT derivative bearing alkene side chains can be synthesized and subsequently modified via a radical-based thiol-ene reaction. rsc.org This allows for the grafting of various thiol-containing molecules (e.g., alkyls, polyethylene (B3416737) glycol (PEG), or ferrocene) onto the polymer backbone, which can convert an insoluble polymer into a soluble one or systematically alter surface properties like contact angle and conductivity. rsc.org

Another approach is electrochemical post-functionalization. researchgate.net In this technique, a film of the conjugated polymer is first electrochemically doped, which activates the polymer backbone for a subsequent chemical transformation. This has been demonstrated for the oxidative halogenation of polythiophenes. The degree of functionalization can be precisely controlled by the amount of charge passed through the polymer film, allowing for fine-tuning of the material's optoelectronic properties. researchgate.net These versatile functionalization methods open the door to creating highly tailored polythiophene-based materials for advanced applications. semanticscholar.org

Table 3: Post-Polymerization Functionalization Strategies for Polythiophene Analogues

| Parent Polymer | Functionalization Method | Reagents | Resulting Change in Properties | Reference |

|---|---|---|---|---|

| PProDOT-diene (alkene-functionalized) | Thiol-ene "click" chemistry | Various thiols (alkyl, PEG, ferrocene) | Tuned conductivity, electroactivity, and wettability; conversion of insoluble polymer to soluble derivative. | rsc.org |

| Poly(p-phenylene vinylene) with carboxylic acid groups | DCC/DMAP-mediated esterification | Various alcohols | Quantitative conversion of acid groups; demonstrated no degradation of the conjugated system. | rsc.org |

| Poly(3-methylthiophene) (P3MT) on an ITO electrode | Electrochemical oxidative chlorination | Et4NCl in MeCN | Gradient functionalization possible using bipolar electrochemistry, modifying the polymer chain. | researchgate.net |

| Azidomethyl-EDOT derived polymer | Copper-catalyzed "click" cycloaddition | Terminal alkynes | Provides a powerful scaffold for attaching a wide variety of functional groups to the polymer. | semanticscholar.org |

Understanding Steric and Electronic Effects on Conformation

The conformational properties of this compound and its resulting polymer, poly(this compound), are significantly influenced by a combination of steric and electronic effects originating from the 3-substituted side chain. The methoxyethyl group, an electron-donating substituent, impacts the electronic structure of the thiophene ring. This electronic influence can alter the electron density of the polymer backbone, which in turn affects properties like oxidation potential and conductivity. For instance, in related substituted poly(pyrrole) systems, a clear electronic interaction between the substituent and the polymer backbone has been demonstrated researchgate.net.

From a steric perspective, the flexible methoxyethyl side chain plays a crucial role in the conformation of the polymer chains. While alkyl or alkoxy substituents on the 3-position of the thiophene ring can introduce steric hindrance that twists the polymer backbone and reduces effective conjugation, the methoxyethyl group in this compound can also act to mitigate steric hindrance between growing polymer chains during polymerization smolecule.comcmu.edu. The conformation, specifically the planarity of the polythiophene backbone, is critical for its electronic properties. Increased torsion angles between adjacent thiophene rings, often caused by steric strain, lead to a larger bandgap and a decrease in conductivity cmu.edu. Computational studies on related thieno[3,2-b]thiophene-based polymers have confirmed that both steric and electronic factors in the side groups strongly affect the electrochemical and optical properties of the polymers pkusz.edu.cn. Therefore, the interplay between the electron-donating nature and the spatial arrangement of the methoxyethyl group is a key determinant of the final material properties.

Computational Spectroscopy for Predictive and Interpretive Analysis

Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral properties of this compound and its oligomers, providing insights that complement experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely employed computational method to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules, including thiophene derivatives. mdpi.comresearchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum. For thiophene-based systems, TD-DFT can elucidate the nature of the primary electronic transitions, which are typically π→π* and n→π* transitions. researchgate.net The calculated spectra are often in good agreement with experimental data, with reported error margins between theoretical and experimental λmax values being as low as 1-6%. mdpi.com

However, it is crucial to acknowledge the limitations of TD-DFT, particularly for certain thiophene-based compounds. Studies have shown that standard TD-DFT functionals can sometimes provide qualitatively incorrect descriptions of the excited states of the basic thiophene molecule and its fused-ring oligomers (oligothienoacenes) nih.gov. These inaccuracies can manifest as spurious state inversions and incorrect distributions of oscillator strengths nih.gov. Despite these challenges, TD-DFT remains a valuable tool, especially when benchmarked against experimental data or higher-level computational methods, for understanding the electronic properties of substituted thiophenes like this compound and its polymers. mdpi.comrsc.org

Table 1: Representative TD-DFT Calculation Parameters for Thiophene Derivatives This table is a generalized representation based on common practices in computational chemistry literature.

| Parameter | Commonly Used Method/Basis Set | Typical Application |

|---|---|---|

| Functional | B3LYP, M06, B3PW91 | Calculating electronic structure and transition energies. mdpi.comresearchgate.netscilit.com |

| Basis Set | 6-311++G(d,p), 6-311+G(d,p), cc-pVTZ | Defining the set of functions to build molecular orbitals. mdpi.comnih.govepstem.net |

| Solvent Model | IEFPCM, CPCM | Simulating the effect of a solvent on the electronic spectra. mdpi.comfrontiersin.org |

Vibrational Spectroscopy Prediction (IR, Raman)

Computational methods, primarily based on Density Functional Theory (DFT), are highly effective in predicting the infrared (IR) and Raman vibrational spectra of molecules. For thiophene derivatives, these calculations can determine the frequencies and intensities of vibrational modes, which aids in the assignment of experimental spectral peaks. researchgate.netprimescholars.com The computed vibrational spectra for thiophene-related structures often exhibit good agreement with experimental FT-IR and FT-Raman data. researchgate.net

To achieve higher accuracy, especially for complex molecules, advanced methods like second-order vibrational perturbation theory (VPT2) can be employed to account for anharmonicity, which is often neglected in simpler harmonic calculations. researchgate.net DFT simulations have been successfully used to predict the vibrational spectra of both the neutral and charged (doped) states of oligothiophenes, including the infrared-active vibrations (IRAVs) that appear upon doping. polimi.it The vibrational assignments are often supported by potential energy distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an essential technique for structure elucidation, and computational chemistry provides powerful tools for predicting NMR chemical shifts (δ). researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for thiophene derivatives are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net

The predicted chemical shifts are then compared with experimental values to confirm or aid in the determination of the molecular structure. researchgate.net Computational models can accurately capture the influence of the electronic environment on the shielding of atomic nuclei. Substituent effects, such as those from the methoxyethyl group in this compound, can be modeled to understand their impact on the chemical shifts of the thiophene ring protons and carbons. While calculations are performed on the molecule in the gas phase or with a solvent model, the results are often correlated with experimental data obtained in common deuterated solvents. researchgate.netpitt.edusigmaaldrich.com

Table 2: Common Solvents for NMR and Their Residual Proton Chemical Shifts Data extracted from publicly available sources for common laboratory practice. pitt.edusigmaaldrich.com

| Deuterated Solvent | Residual Proton Signal (ppm) |

|---|---|

| Chloroform-d (CDCl₃) | 7.26 |

| Acetone-d₆ ((CD₃)₂CO) | 2.05 |

| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 2.50 |

| Benzene-d₆ (C₆D₆) | 7.16 |

| Methanol-d₄ (CD₃OD) | 3.31 |

Computational Modeling of Polymerization Mechanisms

Computational modeling provides critical insights into the complex reaction pathways of polymerization, including the formation of poly(this compound).

Elucidation of Radical and Radical Cation Mechanisms

The electrochemical and chemical polymerization of thiophene and its derivatives is widely understood to proceed through a mechanism involving radical cations. researchgate.net Computational studies, often using DFT, can model the energetics of these reaction pathways. The process is initiated by the oxidation of the monomer, this compound, to form a radical cation. psu.edu This highly reactive intermediate can then couple with another radical cation or a neutral monomer.

Experimental and computational evidence strongly supports that the dominant mechanism for the electrochemical polymerization of many thiophene derivatives is the dimerization of radical cations. researchgate.net Laser flash photolysis and EPR studies on the photoinduced polymerization of thiophene have confirmed the generation of thiophene radical cations as key intermediates that initiate the polymerization cascade. psu.edu The polymerization of this compound, in particular, is believed to proceed via these radical cation intermediates. smolecule.com Quantum mechanical calculations are essential for mapping the potential energy surfaces of these reactions, which are often characterized by very low activation barriers, explaining the rapid reaction rates observed experimentally. researchgate.net

Theoretical Insights into Regioselectivity and Defect Formation

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the structure-property relationships in conjugated polymers. For polythiophenes, including those with ether-functionalized side chains like poly(this compound), density functional theory (DFT) and other computational methods provide crucial insights into the thermodynamics and kinetics of polymerization. These studies help to elucidate the origins of regioselectivity and the formation of structural defects, which in turn govern the material's electronic and optical properties.

Regioselectivity in Polythiophene Synthesis

The polymerization of asymmetrically substituted 3-alkylthiophenes can result in different couplings between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). utwente.nl The degree of this regioselectivity, or regioregularity, significantly impacts the polymer's ability to form well-ordered, planar structures, which is essential for efficient charge transport. consensus.app Highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s (P3ATs) tend to exhibit superior electronic properties. utwente.nl

Computational studies on various P3ATs have explored the factors influencing regioselectivity. For instance, in the Grignard Metathesis (GRIM) polymerization, a widely used method for synthesizing regioregular P3ATs, theoretical investigations have shed light on the reaction mechanisms. researchgate.net These studies often involve calculating the energies of reaction intermediates and transition states for the different coupling possibilities.

An investigation into the GRIM method for synthesizing regioregular P3ATs revealed that the treatment of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent leads to two regioisomeric intermediates. researchgate.net The subsequent cross-coupling, catalyzed by a nickel complex, preferentially proceeds via a mechanism that favors the formation of HT linkages. This selectivity is attributed to a combination of steric and electronic effects. The bulky side chain at the 3-position creates steric hindrance that disfavors HH coupling. utwente.nl

While specific DFT calculations for this compound are not widely available in the literature, the principles derived from studies on other 3-substituted thiophenes are applicable. The methoxyethyl side chain would be expected to influence the regioselectivity of polymerization in a manner analogous to other alkyl and alkoxy side chains.

Defect Formation in Polythiophenes

Computational modeling is a powerful tool for investigating the energetics of defect formation. By calculating the formation energies of different types of defects, researchers can predict their relative abundance and their impact on the electronic structure of the polymer. For example, DFT calculations can be used to determine the energy penalty associated with a HH linkage compared to a HT linkage.

In the context of poly(3-hexylthiophene) (P3HT), a well-studied analogue, conformational defects have been modeled to understand their dynamics. aps.org These studies show that torsions between adjacent thiophene rings can create localized electronic states. The energy barrier for these conformational changes can be calculated, providing insight into the polymer's structural dynamics at different temperatures. core.ac.uk

Furthermore, theoretical studies have been employed to understand the mechanism of β-defect formation in thiophene-based polymers prepared by direct (hetero)arylation polymerization (DHAP). units.it These computational investigations, using DFT, have shown that substituent effects play a critical role in controlling the regioselectivity of C-H bond activation, which is a key step in this polymerization method.

The table below summarizes the types of defects and the computational methods used to study them in the broader context of polythiophenes, which can be extrapolated to understand poly(this compound).

| Type of Defect | Computational Method | Key Findings | Relevant Analogue Systems |

| Regiochemical Defects (HH, TT couplings) | Density Functional Theory (DFT) | Steric hindrance from the 3-substituent disfavors HH coupling, leading to higher HT content. utwente.nl | Poly(3-alkylthiophene)s researchgate.net |

| Conformational Defects (Torsional twists) | Time-Dependent DFT (TD-DFT) | Torsional defects create localized states and can be very massive, impacting charge transfer. aps.org | Poly(3-hexylthiophene) aps.org |

| β-Coupling Defects | Density Functional Theory (DFT) | Substituent electronics and the nature of the halogen on the monomer can significantly influence the selectivity between α and β C-H activation. units.it | Thiophene-based polymers in DHAP units.it |

While detailed research findings specifically for this compound are limited, the extensive theoretical work on related polythiophenes provides a solid foundation for understanding its likely behavior in terms of regioselectivity and defect formation. Future computational studies focusing on this specific polymer would be invaluable for fine-tuning its synthesis and optimizing its properties for various applications.

Physical and Electronic Properties

Tabulated Physical Characteristics

The physical properties of this compound are summarized in the table below. It is a liquid at room temperature, and its ether side chain contributes to its solubility characteristics.

| Property | Value |

| Molecular Formula | C₇H₁₀OS |

| Molecular Weight | 142.22 g/mol |

| Physical Form | Liquid |

| Appearance | Colorless to pale yellow liquid (inferred from related compounds) |

| Solubility | Soluble in many organic solvents |

Data inferred from supplier information for this and closely related compounds. ossila.comcymitquimica.com

Electronic Structure and Properties

The electronic properties of this compound are largely defined by the aromatic thiophene (B33073) ring. The introduction of the methoxyethyl group at the 3-position has a significant electronic effect. The ether oxygen atom is electron-donating, which increases the electron density of the thiophene ring. This, in turn, influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. wikipedia.org

When polymerized, the resulting poly(this compound) is a conducting polymer. chemicalbook.comenamine.net The conductivity of such polymers can be modulated through doping. In its undoped state, the polymer has low conductivity, but upon oxidation (doping), its conductivity increases significantly. chemicalbook.com The electronic properties of polymers derived from ether-substituted thiophenes, such as their band gap, can be fine-tuned, which is a critical aspect for their use in electronic devices where matching energy levels is essential for efficient performance. chemsynthesis.com

Structural and Spectroscopic Characterization Techniques for Poly 3 2 Methoxyethyl Thiophene Systems

Vibrational Spectroscopy for Polymeric Backbone Analysis

Vibrational spectroscopy is a critical tool for examining the molecular structure of PMET, offering detailed information about its functional groups and the integrity of its polymeric backbone.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Polymer Formation

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the successful polymerization of 3-(2-methoxyethyl)thiophene and identifying the characteristic functional groups within the resulting polymer structure. The comparison of FT-IR spectra before and after polymerization reveals key changes. For instance, the disappearance of bands associated with the C-H bonds of a monosubstituted thiophene (B33073) ring indicates that polymerization has occurred at these sites. researchgate.net

In polythiophene derivatives, characteristic absorption bands confirm the polymer's formation and structure. For example, the presence of peaks corresponding to the C-H and C=C bonds of the thiophene rings, alongside those from the alkyl side chains, provides evidence of the polymer's composition. researchgate.net In studies of similar poly(3-substituted thiophenes), FT-IR has been used to demonstrate the successful synthesis of polymers and copolymers by identifying their characteristic bands. scielo.br The spectra of poly[this compound] would be expected to show vibrations associated with the thiophene ring, the ether linkage, and the ethyl group.

Key FT-IR spectral features for polythiophene derivatives often include:

C-H stretching in the thiophene ring: Typically observed around 3100 cm⁻¹. mdpi.com

Asymmetric and symmetric C=C stretching in the thiophene ring: These appear in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com

C-S stretching in the thiophene ring: Found at lower wavenumbers, often around 820 cm⁻¹. researchgate.net

Vibrations of the alkyl ether side chain: Including C-H stretching of CH₂ and CH₃ groups (around 2850-2960 cm⁻¹) and C-O-C stretching of the ether group. researchgate.netmdpi.com

The electrochemical polymerization of related monomers has also been monitored using FT-IR, confirming the formation of the polymeric film. researchgate.net The presence and position of these bands are crucial for verifying the structural integrity of Poly[this compound].

Raman Spectroscopy for Conjugation Length and Structural Forms (Pristine, Radical Cation, Dication)

Raman spectroscopy is a powerful, non-destructive technique for probing the π-conjugated backbone of polythiophenes. It is particularly sensitive to the C=C and C-C stretching vibrations within the thiophene rings, which are strongly coupled to the π-electron system. razzellhollis.com The positions and shapes of these Raman bands provide valuable information about the polymer's molecular order and effective conjugation length. razzellhollis.comresearchgate.net

The most prominent Raman-active modes in polythiophenes are the symmetric C=C stretching mode (around 1445-1460 cm⁻¹) and the C-C intra-ring stretching mode (around 1380 cm⁻¹). razzellhollis.comresearchgate.net An increase in the effective conjugation length typically leads to a red shift (lower frequency) of the main C=C stretching band. ntu.edu.sgbeilstein-journals.org

Raman spectroscopy is also highly effective for studying the evolution of the polymer's structure upon doping (oxidation). When the polymer is oxidized from its pristine (neutral) state to form polarons (radical cations) and bipolarons (dications), significant changes occur in the Raman spectrum. ntu.edu.sg

Pristine State: The spectrum is characterized by sharp Raman bands corresponding to the aromatic structure of the neutral thiophene rings. rsc.org

Radical Cation (Polaron): Upon initial oxidation, new vibrational modes associated with the quinoid-like structure of the polaron appear. rsc.org The formation of radical cations can be identified by the appearance of new, distinct bands. For example, in studies of oligothiophenes, the radical cation is characterized by a strong band around 1438 cm⁻¹. researchgate.net

Dication (Bipolaron): Further oxidation leads to the formation of dications. Theoretical calculations and experimental data on model oligomers show that the Raman bands shift significantly upon moving from the neutral to the dicationic state. researchgate.net For instance, the strongest Raman band in a neutral oligothiophene model was calculated to downshift by 21 cm⁻¹ upon formation of the dication. researchgate.net

The analysis of these spectral changes allows for the identification and characterization of the different charged species (polarons and bipolarons) that act as charge carriers in the conductive form of the polymer. beilstein-journals.orgbeilstein-journals.org

Electronic and Optical Spectroscopy for Conjugation and Energy Levels

Electronic and optical spectroscopic techniques are fundamental for characterizing the conjugated system of PMET, determining its energy levels, and understanding its light-emitting properties.

UV-Visible (UV-Vis) Absorption Spectroscopy for π-π* Transitions and Band Gap Determination

UV-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic structure of conjugated polymers like Poly[this compound]. The primary absorption feature in the UV-Vis spectrum of a conjugated polymer corresponds to the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of this transition is directly related to the polymer's band gap. nih.gov

The position of the absorption maximum (λ_max) is sensitive to the effective conjugation length of the polymer chain; a longer conjugation length results in a smaller HOMO-LUMO gap and a red shift (longer wavelength) of the λ_max. libretexts.org For poly(3-alkylthiophenes), the λ_max in solution is typically observed in the range of 430-450 nm. researchgate.net

The optical band gap (E_g) can be estimated from the onset of the π-π* absorption band using the Tauc plot method or by converting the absorption edge wavelength to energy. nih.govthermofisher.combohrium.com For instance, the band gap for poly(3-methylthiophene) has been determined from its UV-Vis absorption spectrum. researchgate.net

Upon electrochemical or chemical doping, new absorption bands appear at lower energies (longer wavelengths) in the visible and near-infrared (NIR) regions. These new bands are associated with electronic transitions involving the newly formed polaron and bipolaron states within the band gap. researchgate.netnasa.gov The appearance of these sub-gap absorptions is a clear indicator of the generation of charge carriers along the polymer backbone. diva-portal.org

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy provides insights into the radiative decay processes of excited states in Poly[this compound]. When the polymer absorbs a photon, it is promoted to an excited state (exciton), which can then relax by emitting a photon. The PL spectrum reveals the energy and intensity of this emitted light.

For many poly(3-substituted thiophenes), emission occurs in the orange-red region of the visible spectrum. scielo.br The PL spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of photoluminescence, which is the ratio of emitted photons to absorbed photons, is a key parameter for evaluating the efficiency of light emission. researchgate.net

Spectroelectrochemical Analysis for Redox-Induced Optical Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to monitor the changes in the optical properties of a material as its oxidation state is varied. mdpi.com This technique is exceptionally useful for studying the electronic structure of Poly[this compound] in its different redox states (neutral, p-doped, and n-doped).

By applying a potential to a thin film of the polymer on a transparent electrode (like ITO-coated glass), one can control the level of doping. nih.gov The corresponding UV-Vis-NIR absorption spectra are recorded simultaneously. diva-portal.orgresearchgate.net

In a typical spectroelectrochemical experiment on a polythiophene derivative:

Neutral State: At potentials where the polymer is in its neutral, non-conductive state, the spectrum is dominated by the π-π* transition. nasa.gov

p-Doping (Oxidation): As the applied potential is increased, the polymer is oxidized. This leads to a decrease in the intensity of the π-π* transition and the concurrent growth of new absorption bands at lower energies. nih.govnasa.gov These new bands are the spectral signatures of polarons and, at higher doping levels, bipolarons. researchgate.net

Electrochromism: The change in the absorption spectrum upon doping results in a visible color change, a property known as electrochromism. The ability to reversibly switch between colored (doped) and bleached (neutral) states is a key feature of these materials.

This analysis allows for the direct correlation of electrochemical processes with the formation and evolution of electronic states (polarons, bipolarons) responsible for conductivity and electrochromism. researchgate.net

Advanced Structural Characterization of Poly[this compound] Systems

The performance of devices utilizing poly[this compound] is intrinsically linked to the polymer's solid-state organization. Advanced characterization techniques are therefore crucial for elucidating the complex interplay between molecular structure, morphology, and electronic properties. This section details the application of X-ray diffraction, atomic force microscopy, circular dichroism spectroscopy, and nuclear magnetic resonance spectroscopy in the analysis of these polymer systems.

X-ray Diffraction (XRD) for Crystalline Organization and π-π Stacking

X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure of materials. mdpi.com In the context of conjugated polymers like poly[this compound], XRD provides critical insights into the packing of polymer chains, the degree of crystallinity, and the orientation of crystalline domains relative to a substrate. dtic.milnih.gov

The diffraction pattern of a semi-crystalline polymer typically consists of sharp Bragg peaks superimposed on a broad, amorphous halo. The positions of these peaks can be used to determine the unit cell parameters of the crystalline regions, while their breadth provides information about the size of the crystallites. mdpi.com For polythiophenes, two principal packing motifs are of interest: lamellar stacking of the polymer backbones, separated by the interdigitated side chains, and π-π stacking of the conjugated rings. stanford.edu

The lamellar stacking gives rise to a series of (h00) reflections at low angles, corresponding to the distance between polymer backbones. The π-π stacking, which is crucial for charge transport, results in a characteristic reflection at a wider angle (typically around 2θ = 20-25°), corresponding to a d-spacing of approximately 3.5 to 4.0 Å. stanford.edumdpi.com The intensity and sharpness of this peak are often correlated with the degree of local order and the efficiency of charge carrier mobility. stanford.edu

Studies on analogous poly(3-alkylthiophene)s (P3ATs) have demonstrated that factors such as molecular weight, regioregularity, and processing conditions (e.g., solvent choice, annealing) significantly influence the crystalline morphology. stanford.edu For instance, grazing incidence X-ray diffraction (GIXD) has been used to show that high molecular weight P3HT films can exhibit a more ordered structure with well-defined in-plane π-stacking, which is beneficial for transistor applications. stanford.edu While specific XRD data for poly[this compound] is not as widely published, the principles derived from studies on similar polythiophenes are directly applicable. The ether linkage in the side chain of poly[this compound] may influence the interchain packing and resulting diffraction patterns compared to its alkyl-substituted counterparts.

| Polymer System | Diffraction Peak | Typical 2θ Range (°) | Corresponding d-spacing (Å) | Structural Feature |

|---|---|---|---|---|

| Regioregular P3HT | (100) | 5-6 | ~16 | Lamellar Stacking |

| Regioregular P3HT | (010) | 23-24 | ~3.8 | π-π Stacking |

| PBTTT | (h00) series | Variable | Variable | Lamellar Stacking |

Atomic Force Microscopy (AFM) for Thin Film Morphology and Supramolecular Organization

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface morphology of polymer thin films at the nanoscale. bruker.comoxinst.com Unlike techniques that provide spatially averaged information, AFM generates high-resolution, three-dimensional images of the surface topography, allowing for the direct observation of features such as crystalline domains, amorphous regions, and self-assembled structures. bruker.comcreative-biostructure.com

In tapping-mode AFM, a sharp tip oscillates at its resonant frequency and lightly "taps" the surface. Changes in the oscillation amplitude are used to construct the topographic image, while shifts in the phase of the oscillation can provide qualitative information about the material's properties, such as adhesion and stiffness, in a technique known as phase imaging. bruker.com This is particularly useful for distinguishing between crystalline (harder) and amorphous (softer) regions in semi-crystalline polymers like poly[this compound]. researchgate.net

AFM studies on similar polythiophenes, such as poly(3-hexylthiophene) (P3HT), have revealed a rich variety of morphologies depending on processing conditions. researchgate.netnih.gov For example, spin-coated films of P3HT often exhibit a granular or nodular structure, which upon annealing can evolve into a network of nanofibrils. researchgate.net These nanofibrillar structures are believed to enhance charge transport by providing continuous pathways for charge carriers. The morphology of poly[this compound] films is expected to be similarly influenced by factors like solvent, spin speed, and thermal history. The presence of the methoxyethyl side chain may lead to different intermolecular interactions and, consequently, distinct self-assembly and thin-film morphologies compared to P3ATs. researchgate.net

Furthermore, AFM can be used to probe the supramolecular organization of the polymer chains. acs.orguni-bayreuth.de By achieving sub-molecular resolution, it is sometimes possible to visualize individual polymer backbones and their arrangement within larger aggregates. nih.govresearchgate.net For instance, studies on P3HT on graphite (B72142) have shown that the polymer chains can form ordered, two-dimensional crystals, with the alkyl side chains influencing the packing density. researchgate.net Such detailed morphological information is critical for understanding structure-property relationships in poly[this compound]-based devices. mdpi.com

| Morphological Feature | Typical Size Scale | Influence on Properties |

|---|---|---|

| Nanorods/Nanofibrils | 10s of nm in width, 100s of nm in length | Enhanced charge transport along the fibril axis |

| Isotropic Nodules | Varies (e.g., 20-50 nm diameter) | Potentially more disordered domain boundaries |

| Lamellar Structures | Periodicities of several nm | Reflects underlying crystalline packing |

| Domain Boundaries | Interface between crystalline regions | Can act as charge trapping sites |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Optically Active Polymers

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of optically active substances. nthu.edu.twjascoinc.com While the monomer this compound is not chiral, chirality can be introduced into the corresponding polymer system, for instance, by copolymerization with a chiral monomer or by the influence of a chiral solvent or additive. nih.gov The resulting chiroptical properties are highly sensitive to the polymer's conformation and aggregation state. d-nb.inforesearchgate.net

In solution, conjugated polymers like polythiophenes can exist as disordered, random coils. In this state, even if chiral side chains are present, the CD signal in the region of the π-π* electronic transition of the polymer backbone is often weak. researchgate.net However, upon aggregation, which can be induced by changing the solvent quality or temperature, the polymer chains can adopt a more ordered, often helical, supramolecular structure. researchgate.netresearchgate.net This self-assembly can lead to a dramatic amplification of the CD signal, an effect known as aggregation-induced circular dichroism. d-nb.info

The shape and sign of the CD spectrum, particularly the presence of bisignate signals (Cotton effects), can be related to the helicity (left- or right-handedness) of the polymer aggregates. researchgate.nettue.nl The magnitude of the CD signal, often quantified by the anisotropy factor (gabs), provides a measure of the degree of chiral ordering. semanticscholar.org For example, studies on poly{3,4-di[(S)-2-methylbutoxy]thiophene} have shown that highly ordered aggregates can exhibit very strong CD signals, indicating a well-defined helical arrangement of the polymer backbones. tue.nl The chiroptical properties of optically active poly[this compound] systems would be expected to provide similar insights into their conformational and supramolecular behavior in solution and in thin films.

| Phenomenon | Description | Spectroscopic Signature |

|---|---|---|

| Cotton Effect | Characteristic change in CD signal around an absorption band of a chiral chromophore. | Positive or negative peaks, or bisignate (positive and negative) signals. |

| Aggregation-Induced CD | Emergence or amplification of CD signal upon polymer aggregation. | Strong increase in CD intensity as polymer chains self-assemble. |

| Solvatochromism/Thermochromism in CD | Changes in CD spectra with solvent or temperature. | Shifts in peak positions and changes in intensity, reflecting conformational transitions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioregularity and Structural Homogeneity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed chemical structure of molecules in solution. hmdb.ca For polymers like poly[this compound], ¹H and ¹³C NMR are essential for confirming the structure of the monomer and, crucially, for quantifying the regioregularity of the resulting polymer. rsc.orgrsc.org

The polymerization of 3-substituted thiophenes can lead to different regioisomeric linkages: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu The proportion of these linkages, or the regioregularity, has a profound impact on the polymer's electronic and morphological properties. A high degree of HT coupling allows the polymer to adopt a planar conformation, which maximizes π-conjugation and facilitates intermolecular π-π stacking, leading to improved charge transport. cmu.edu In contrast, HH couplings introduce steric hindrance that forces the polymer backbone to twist, disrupting conjugation. cmu.edu

The regioregularity can be precisely determined from the ¹H NMR spectrum by analyzing the chemical shifts and splitting patterns of the aromatic proton on the thiophene ring. researchgate.netresearchgate.net In a highly regioregular HT polymer, this proton appears as a single, sharp signal. researchgate.net In regiorandom polymers, the different magnetic environments created by the mix of HT, HH, and TT couplings result in a complex pattern of multiple peaks in the aromatic region. cmu.edu Integration of these peaks allows for the calculation of the percentage of HT couplings. researchgate.net

Beyond regioregularity, NMR can provide information about the polymer's molecular weight (via end-group analysis), the presence of impurities or structural defects, and even insights into polymer aggregation in solution. rsc.orgcore.ac.uk For instance, the formation of π-stacked aggregates in solution can lead to significant broadening and upfield shifts of the aromatic and side-chain proton signals due to shielding effects between the stacked polymer chains. core.ac.uk This makes NMR a versatile tool for assessing not only the primary chemical structure but also the solution-state behavior of poly[this compound].

| Linkage Type | Typical ¹H NMR Aromatic Region (CDCl₃) | Structural Implication |

|---|---|---|

| Head-to-Tail (HT) | Single sharp peak (e.g., ~6.98 ppm for P3HT) | Planar backbone, high conjugation |

| Head-to-Head (HH) | Multiple peaks in a complex pattern (e.g., 7.05-6.95 ppm) | Twisted backbone, disrupted conjugation |

| Tail-to-Tail (TT) |

Advanced Research Applications of Poly 3 2 Methoxyethyl Thiophene in Functional Materials

Organic Electronic and Optoelectronic Devices

P3MET has emerged as a versatile component in a range of organic electronic and optoelectronic devices. Its electrical and optical properties can be tailored through synthesis and processing, making it a subject of intensive research for next-generation technologies.

Conductive Polymers for Charge Transport Studies

P3MET is a notable example of a conductive polymer, where charge transport is a fundamental property. The conductivity of polythiophenes, in general, arises from the delocalization of electrons along the polymer's conjugated backbone. This process is often enhanced by doping, where the removal of electrons (p-doping) creates mobile charge carriers called polarons and bipolarons. wikipedia.org

The conductivity of P3MET can be influenced by several factors, including the method of polymerization. For instance, P3MET prepared by electrochemical polymerization from a monomer solution in acetonitrile (B52724) has been shown to be an electrically conducting polymer. researchgate.netresearchgate.net The arrangement of the polymer chains and the resulting morphology of the thin film also play a crucial role. Studies on similar poly(3-alkylthiophene)s have demonstrated that a higher degree of regioregularity, where the side chains are arranged in a consistent head-to-tail configuration, leads to higher conductivity. wikipedia.org While specific conductivity values for P3MET are not always reported in isolation, the principles governing charge transport in polythiophenes are directly applicable. The presence of the methoxyethyl side chain in P3MET can influence inter-chain packing and, consequently, the efficiency of charge hopping between polymer backbones, a key mechanism for charge transport in these materials.

Research into the charge transport of polythiophene-based molecular devices has shown that conformational changes in the polymer backbone and the application of an external gate potential can alter the nature of charge transport from hole-dominant to electron-dominant. nih.gov This tunability is a key area of investigation for designing both p-type and n-type transistors from the same base material.

Active Layer Materials in Organic Photovoltaics (OPVs): Design Principles and Performance Correlates

The performance of a P3MET-based OPV is intrinsically linked to the morphology of the active layer. mdpi.com The goal is to create a bicontinuous interpenetrating network of the donor and acceptor materials, which provides a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge transport to the respective electrodes. mdpi.com The introduction of specific side chains, such as the methoxyethyl group in P3MET, can influence the miscibility and crystallization behavior of the polymer blend, thereby affecting the final morphology and device performance. nih.gov

For example, studies on similar polythiophene derivatives have shown that incorporating thieno[3,2-b]thiophene (B52689) into the polymer backbone can enhance molecular crystallinity and hole mobility, leading to improved power conversion efficiencies (PCEs). mdpi.com While specific PCE data for P3MET-based devices are not always available in comparative studies, the principles of side-chain engineering to optimize morphology and electronic properties are central to its application in OPVs. The ability to process these materials from solution is another key advantage for creating large-area and flexible solar cells.

Organic Field-Effect Transistors (OFETs): Carrier Mobility and Device Architectures

Organic field-effect transistors are fundamental components of organic electronics, and the carrier mobility of the semiconductor layer is a key performance metric. Polythiophenes are widely investigated as the active material in OFETs. The structure of the side chain has a significant impact on the polymer's packing, morphology, and, consequently, its charge carrier mobility.

The introduction of alkylthio side chains in polythiophenes has been shown to enhance aggregation and compact molecular packing, which can be beneficial for charge transport. ntu.edu.twnih.gov While P3MET has an ether linkage in its side chain rather than a thioether, the principle of side-chain engineering to control solid-state order remains relevant. The methoxyethyl group can influence the intermolecular interactions and the degree of crystallinity in thin films.

Research on various polythiophene derivatives has demonstrated that achieving high hole mobilities is possible through careful control of the polymer's regioregularity and the resulting thin-film morphology. aps.org For instance, mobilities exceeding 1 cm²/Vs have been reported for some polythiophene-based OFETs. aip.org The carrier mobility in these devices is often dependent on the charge carrier concentration, a characteristic feature of hopping transport in disordered systems. aps.org The architecture of the OFET, including the choice of gate dielectric and electrode materials, also plays a critical role in device performance. rsc.org The development of water-soluble polythiophenes with hydrophilic side chains, similar in nature to P3MET's side chain, has enabled the fabrication of OFETs from aqueous solutions, opening up possibilities for more environmentally friendly processing. osti.gov

| Polymer | Mobility (cm²/Vs) | Device Architecture | Reference |

| Poly(3-hexylthiophene) (P3HT) | ~0.1 | Top-gate, bottom-contact | aps.org |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | 2.83 x 10⁻² | Not specified | researchgate.net |

| Rubrene Single Crystal | ~8 | Top-gate, 2-probe | arxiv.org |

| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) | >1 | Not specified | rsc.org |

Note: This table provides a comparative look at carrier mobilities in various thiophene-based materials to contextualize the potential performance of P3MET-based devices.

Electrochromic Devices: Color Switching and Response Dynamics

Electrochromic devices, which change color upon the application of an electrical potential, are another area where polythiophenes find significant application. This property stems from the changes in the electronic structure of the polymer backbone during electrochemical doping and de-doping. In its neutral state, a polythiophene film has a characteristic color determined by its π-π* transition. mdpi.com Upon oxidation (doping), the formation of polarons and bipolarons introduces new electronic transitions at lower energies, leading to a change in the material's color.

The specific color change and the dynamics of this switching are influenced by the polymer's structure, including the nature of the side chains. For instance, poly(3-methylthiophene) can reversibly switch between red and blue. mdpi.com The methoxyethyl side chain of P3MET can affect the polymer's conformation and the energy levels of its electronic states, thereby influencing its electrochromic behavior.

Key performance metrics for electrochromic devices include optical contrast (the difference in transmittance between the colored and bleached states), response time, and coloration efficiency (the change in optical density per unit of charge injected). Research on various polythiophene derivatives has shown that it is possible to achieve high contrast and fast switching times. For example, a device fabricated with poly(3,3′-dimethyl-2,2′-bithiophene) showed a reversible color change between orange-yellow and dark blue, with a light contrast of up to 61%. mdpi.com The stability of the polymer to repeated cycling between its oxidized and neutral states is also a critical factor for practical applications. rsc.org

Sensing and Molecular Recognition Platforms

The sensitivity of the electronic and optical properties of conductive polymers to their local environment makes them excellent candidates for the development of chemical and biological sensors.